molecular formula C12H15N3O4 B12828456 Methyl 4-nitro-3-(piperazin-1-yl)benzoate

Methyl 4-nitro-3-(piperazin-1-yl)benzoate

Cat. No.: B12828456
M. Wt: 265.26 g/mol
InChI Key: JKIMHMAVYAXUBI-UHFFFAOYSA-N
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Description

Methyl 4-nitro-3-(piperazin-1-yl)benzoate is an organic compound with the molecular formula C12H15N3O4 It is a derivative of benzoic acid, featuring a nitro group at the 4-position and a piperazine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-nitro-3-(piperazin-1-yl)benzoate typically involves the esterification of 4-nitro-3-(piperazin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-3-(piperazin-1-yl)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, typically under mild heating.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 4-amino-3-(piperazin-1-yl)benzoate.

    Substitution: Various amides depending on the amine used.

    Hydrolysis: 4-nitro-3-(piperazin-1-yl)benzoic acid.

Scientific Research Applications

Methyl 4-nitro-3-(piperazin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Material Science: The compound is used in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of Methyl 4-nitro-3-(piperazin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with various biological targets, making this compound a versatile tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitro-4-(piperazin-1-yl)benzoate
  • Methyl 3-fluoro-4-(piperazin-1-yl)benzoate
  • Methyl 3-nitro-4-[4-(pyridin-2-yl)piperazin-1-yl]benzoate

Uniqueness

Methyl 4-nitro-3-(piperazin-1-yl)benzoate is unique due to the specific positioning of the nitro and piperazine groups on the benzoate ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 4-nitro-3-piperazin-1-ylbenzoate

InChI

InChI=1S/C12H15N3O4/c1-19-12(16)9-2-3-10(15(17)18)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

JKIMHMAVYAXUBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N2CCNCC2

Origin of Product

United States

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